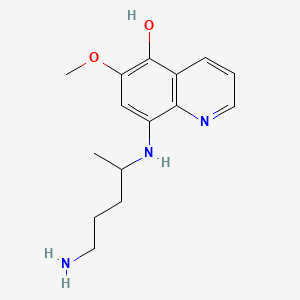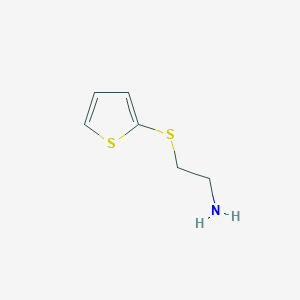![molecular formula C14H20N2 B3272988 8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane CAS No. 57727-91-0](/img/structure/B3272988.png)
8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane
Descripción general
Descripción
8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane is a chemical compound with the molecular formula C13H18N2 . It has a molecular weight of 202.3 . The IUPAC name for this compound is (1R,5S)-8-benzyl-3,8-diazabicyclo[3.2.1]octane . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for 8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane is 1S/C13H18N2/c1-2-4-11(5-3-1)10-15-12-6-7-13(15)9-14-8-12/h1-5,12-14H,6-10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
8-Benzyl-3,8-diazabicyclo[3.2.1]octane is a solid at room temperature . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Improved Synthesis Methods : 8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane and its analogues have been a subject of research for improved synthesis methods. Researchers have developed more efficient, higher-yield synthesis processes for these compounds, which are crucial for further scientific and medicinal applications. For instance, a four-step procedure has increased the overall yield to 19% from diethyl meso-2,5-dibromoadipoate, marking a significant improvement over previous methods (Paliulis et al., 2007).
Structural Analysis and Conformational Studies : The structural and conformational aspects of derivatives of 8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane have been explored. Studies include X-ray structural analysis and NMR spectroscopy to understand the orientation and dynamic behavior of these compounds, which is crucial for their pharmacological properties (Bombieri et al., 2002).
Applications in Medicinal Chemistry
Antiproliferative Properties : Some derivatives of 8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane have been synthesized and evaluated for their antiproliferative properties against various cancer cell lines. This research is significant in the context of developing new therapeutic agents for cancer treatment (Filosa et al., 2007).
Building Blocks for Cocaine Analogues : Orthogonally protected 3,8-diazabicyclo[3.2.1]octane derivatives, which can serve as versatile building blocks for the synthesis of pharmacologically useful compounds including cocaine analogues, have been synthesized. This underscores the potential of these compounds in the realm of drug design and discovery (Pichlmair et al., 2004).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
8-benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-15-10-13-7-8-14(11-15)16(13)9-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDUADMNMGNPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C1)N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3272905.png)

![[(2-Bromoethyl)sulfanyl]cyclohexane](/img/structure/B3272908.png)
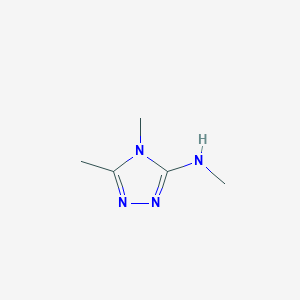
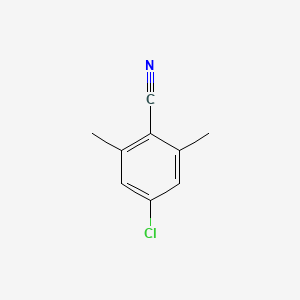
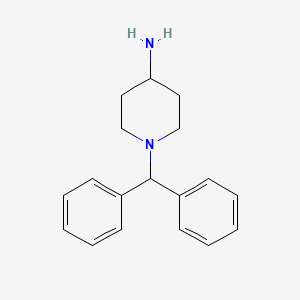
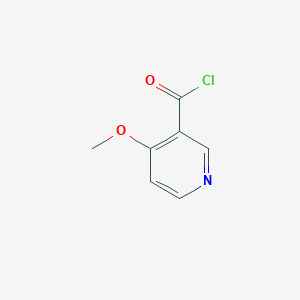

![Benzenemethanamine, N-(phenylmethyl)-N-[(trimethylsilyl)oxy]-](/img/structure/B3272949.png)
